molecular formula C13H15N3O B11192926 2-[(3,5-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one

2-[(3,5-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one

Cat. No.: B11192926
M. Wt: 229.28 g/mol
InChI Key: XYBMQHQSHBIYKX-UHFFFAOYSA-N
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Description

2-[(3,5-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with a 3,5-dimethylphenylamino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one typically involves the reaction of 3,5-dimethylaniline with a suitable pyrimidine precursor. One common method involves the condensation of 3,5-dimethylaniline with 2,4,6-trichloropyrimidine under basic conditions, followed by methylation at the 6-position using methyl iodide . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position of the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: Reduced derivatives with hydrogenated pyrimidine rings.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-[(3,5-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(3,5-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,5-dimethylphenyl)amino]-4-methylpyrimidin-5(3H)-one
  • 2-[(3,5-dimethylphenyl)amino]-6-ethylpyrimidin-4(3H)-one
  • 2-[(3,5-dimethylphenyl)amino]-6-methylpyrimidin-5(3H)-one

Uniqueness

2-[(3,5-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethylphenylamino group and the methyl group at the 6-position provides distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2-(3,5-dimethylanilino)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H15N3O/c1-8-4-9(2)6-11(5-8)15-13-14-10(3)7-12(17)16-13/h4-7H,1-3H3,(H2,14,15,16,17)

InChI Key

XYBMQHQSHBIYKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=CC(=O)N2)C)C

Origin of Product

United States

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